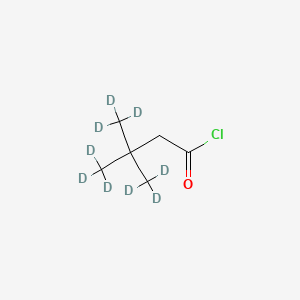![molecular formula C16H14F6N2 B15295019 (1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to an ethane-1,2-diamine backbone. This compound is notable for its stereochemistry, with the (1R,2S) configuration indicating specific spatial arrangements of its atoms. The trifluoromethyl groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and ethylenediamine.
Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and ethylenediamine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imine or amine oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can further reduce any imine intermediates back to the diamine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents such as methanol, ethanol, and acetonitrile are commonly used.
Major Products
The major products formed from these reactions include imine derivatives, amine oxides, and substituted trifluoromethyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows it to induce chirality in various catalytic reactions, leading to the formation of enantiomerically pure products.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl groups enhance its binding affinity to certain biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases.
Industry
Industrially, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropanamine hydrochloride: This compound shares the trifluoromethyl-substituted phenyl group but differs in its cyclopropane backbone.
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol: Similar in structure but contains hydroxyl groups instead of amine groups.
Uniqueness
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two trifluoromethyl-substituted phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H14F6N2 |
|---|---|
Molekulargewicht |
348.29 g/mol |
IUPAC-Name |
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13-14H,23-24H2/t13-,14+ |
InChI-Schlüssel |
MLOYHHKFBCFAAD-OKILXGFUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)C(F)(F)F)N)N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

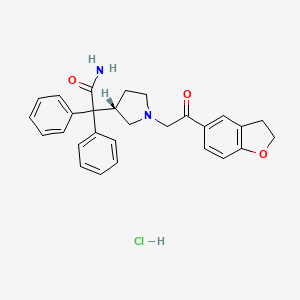
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
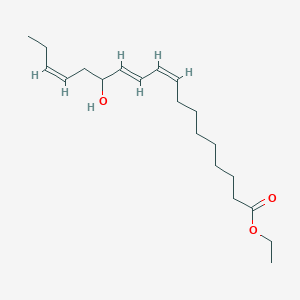
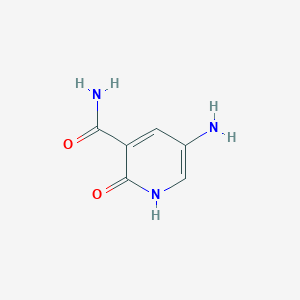

![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
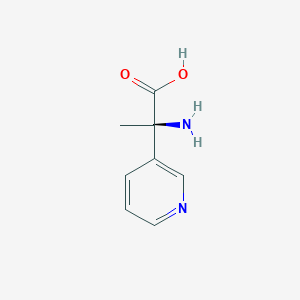

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
